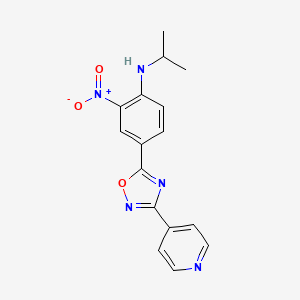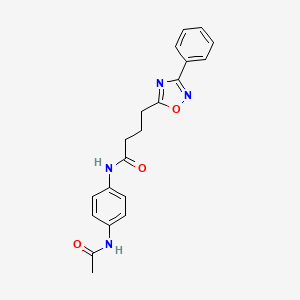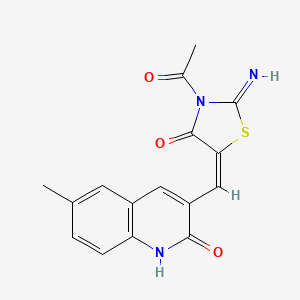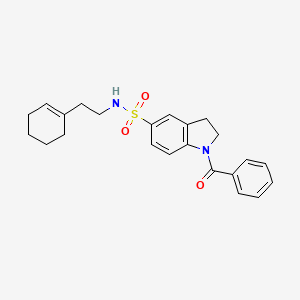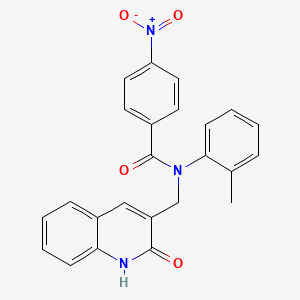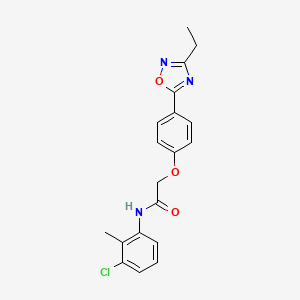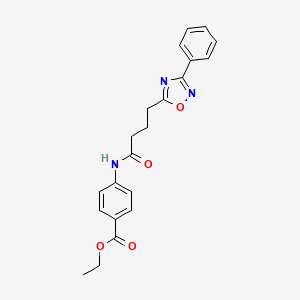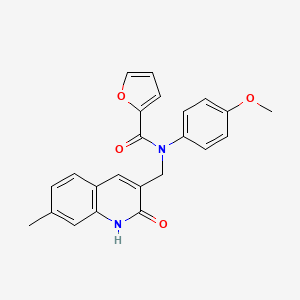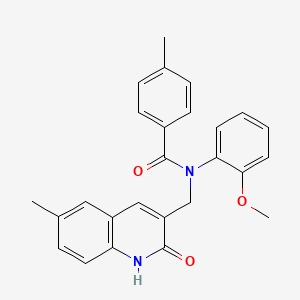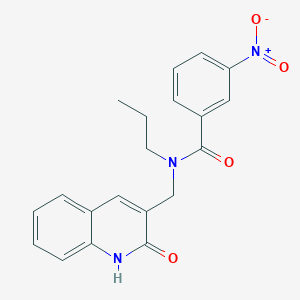
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline is a nitrogen-containing heterocyclic compound . It’s an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions .
Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .
Chemical Reactions Analysis
Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base . It has a molecular weight of 129.16 .
科学研究应用
Antimalarial Activity
Quinoline derivatives are known for their antimalarial properties . They have been used in the development of drugs to treat malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Anticancer Activity
Quinoline-based compounds have shown potential as anticancer agents . They can be designed to interfere with specific cellular processes, leading to the death of cancer cells or the inhibition of cancer cell proliferation .
Antibacterial Activity
Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antifungal Activity
Quinoline derivatives have been found to have antifungal activities . They can be used in the development of drugs to treat fungal infections .
Anti-inflammatory Activity
Quinoline derivatives have been found to have anti-inflammatory effects . They can be used in the development of drugs to treat conditions characterized by inflammation .
Cardiovascular Activity
Quinoline derivatives have been associated with cardiovascular activity . They can be used in the development of drugs to treat cardiovascular diseases .
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of central nervous system disorders . They can be used in the development of drugs to treat conditions such as depression, anxiety, and other mental health disorders .
Hypoglycemic Activity
Quinoline derivatives have been found to have hypoglycemic activities . They can be used in the development of drugs to treat diabetes, a condition characterized by high blood sugar levels .
作用机制
未来方向
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Many new therapeutic agents have been developed using the quinoline nucleus . Future research may focus on the development of novel quinoline derivatives with enhanced biological and pharmacological activities.
属性
IUPAC Name |
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-10-22(20(25)15-7-5-8-17(12-15)23(26)27)13-16-11-14-6-3-4-9-18(14)21-19(16)24/h3-9,11-12H,2,10,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCPFWNBASQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-quinolin-3-ylmethyl)-3-nitro-N-propyl-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
